

Compound 21: A Comprehensive Technical Guide to its Role in Modulating Neuronal Signaling

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Compound of Interest

Compound Name: BC21

Cat. No.: B15544010

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Abstract

Compound 21 (C21) has emerged as a potent and selective non-peptide agonist for the Angiotensin II Type 2 Receptor (AT2R), a key player in the renin-angiotensin system.^{[1][2]} While historically overshadowed by the well-characterized Angiotensin II Type 1 Receptor (AT1R), the AT2R is increasingly recognized for its distinct and often opposing physiological roles, particularly within the central nervous system. This technical guide provides an in-depth exploration of the mechanisms through which C21 modulates neuronal signaling, its therapeutic potential in various neurological disorders, and detailed experimental protocols for its investigation.

Introduction to Compound 21 and the AT2 Receptor

Compound 21 is a small molecule agonist that exhibits high selectivity for the AT2R over the AT1R.^[2] This specificity allows for the targeted investigation and therapeutic exploitation of AT2R-mediated signaling pathways, which are implicated in a range of neuronal processes including development, regeneration, and protection from injury.^{[3][4]} The AT2R is a G-protein coupled receptor, and its activation by C21 initiates a cascade of intracellular events that collectively contribute to its observed neuroprotective and neuromodulatory effects.^[5]

Quantitative Data: Pharmacological Profile of Compound 21

The following table summarizes the key quantitative parameters that define the pharmacological profile of Compound 21.

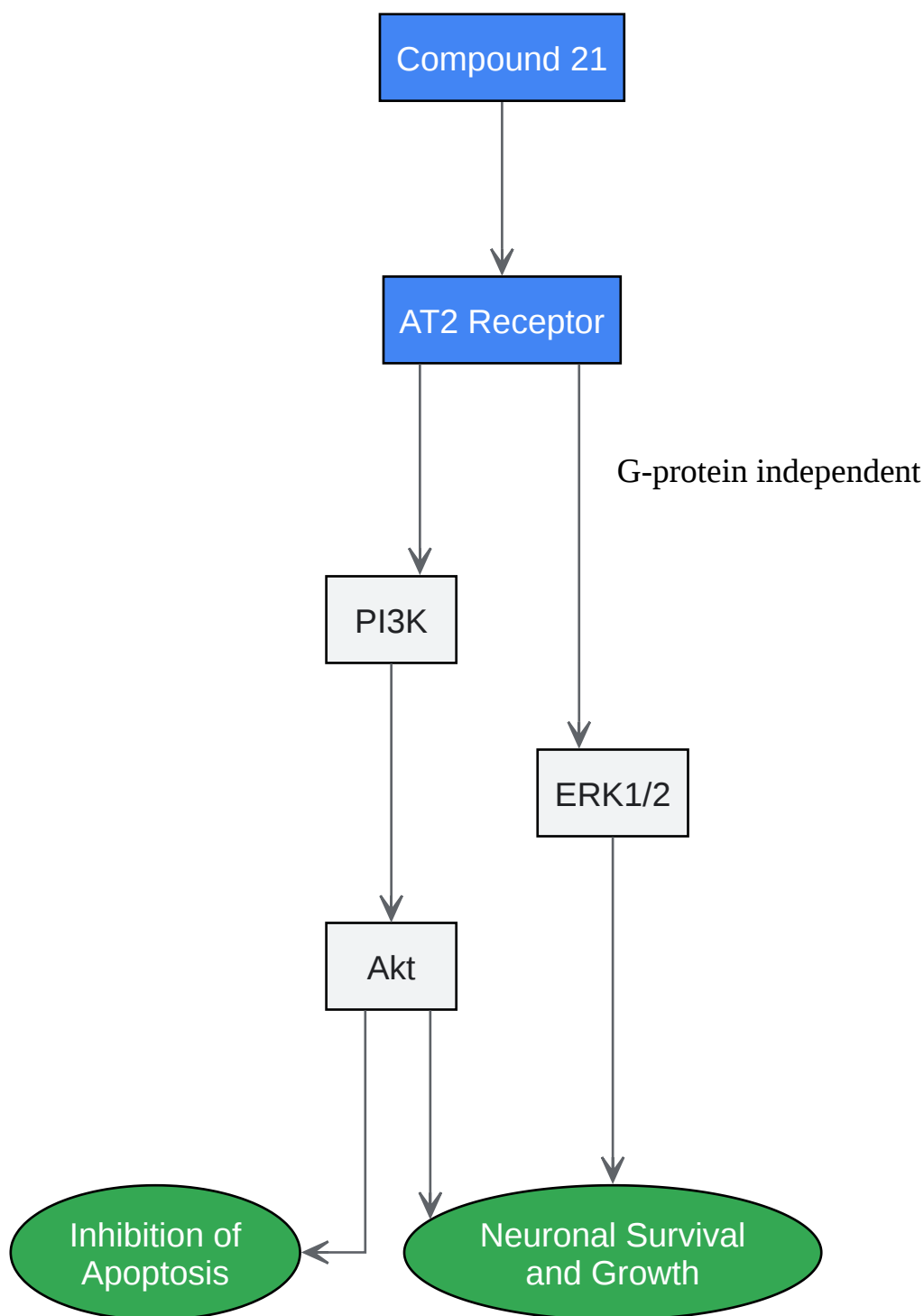
Parameter	Value	Species/System	Reference
Binding Affinity (K _i) for AT2R	0.4 nM	Recombinant human AT2R	[2] [6]
Binding Affinity (K _i) for AT1R	>10 µM	Recombinant human AT1R	[2] [6]
Effective In Vitro Concentration (Neurite Outgrowth)	0.1 µM	NG108-15 cells	[2]
Effective In Vivo Dose (Neuroprotection in Stroke)	0.03 mg/kg	Rat (MCAO model)	[1] [7]
Effective In Vivo Dose (DREADD modulation - Note: Different Compound 21)	0.4 - 1 mg/kg	Mouse	[8] [9]

Signaling Pathways Modulated by Compound 21

Activation of the AT2R by Compound 21 triggers a complex network of intracellular signaling pathways that ultimately mediate its effects on neuronal function. These pathways often promote cell survival, reduce inflammation, and enhance neuronal plasticity.

Pro-Survival and Anti-Apoptotic Signaling

C21 has been shown to activate pro-survival signaling cascades, including the phosphorylation of Akt and ERK1/2.[\[10\]](#) These kinases are central to pathways that inhibit apoptosis and promote cell growth and differentiation.

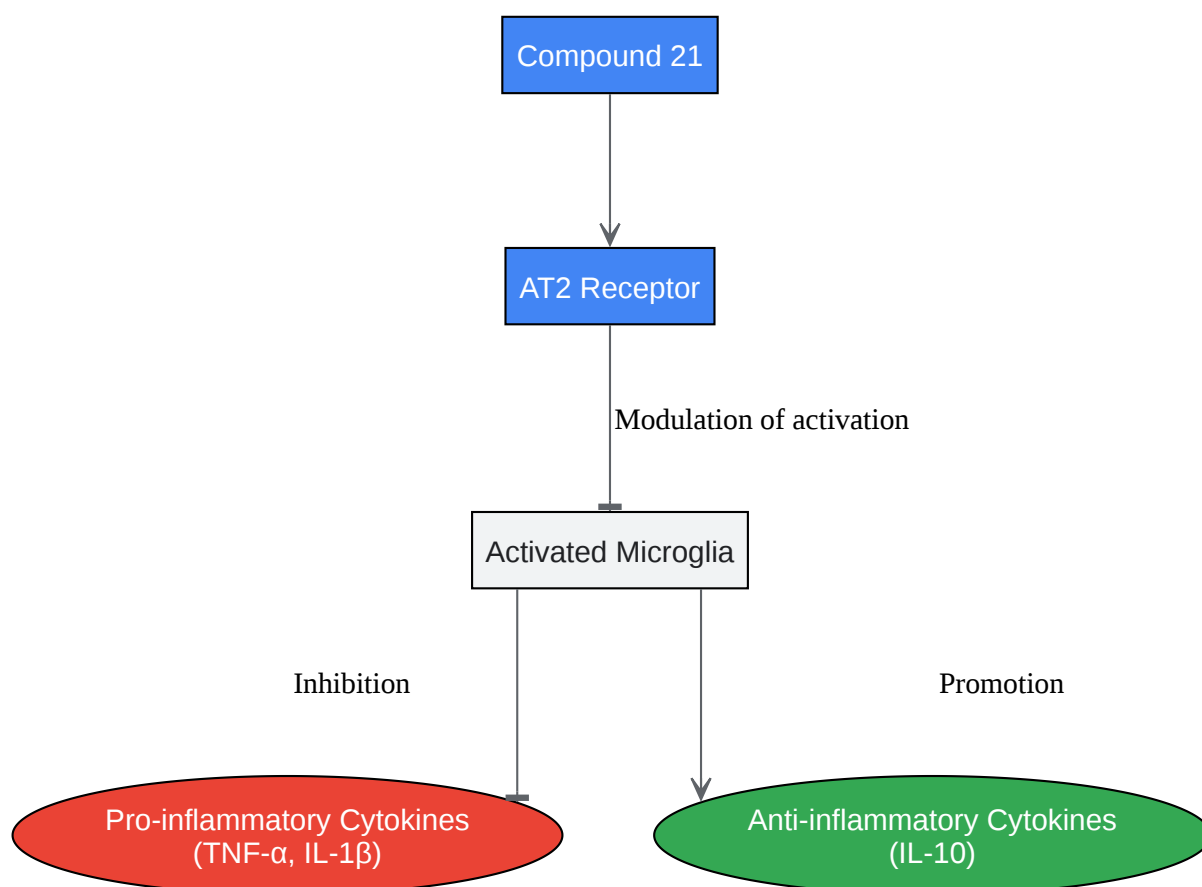


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Compound 21 Pro-Survival Signaling Pathway

Anti-Inflammatory Signaling

A significant component of C21's neuroprotective effect is its ability to suppress neuroinflammation.[7][11] This is achieved by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory cytokines.

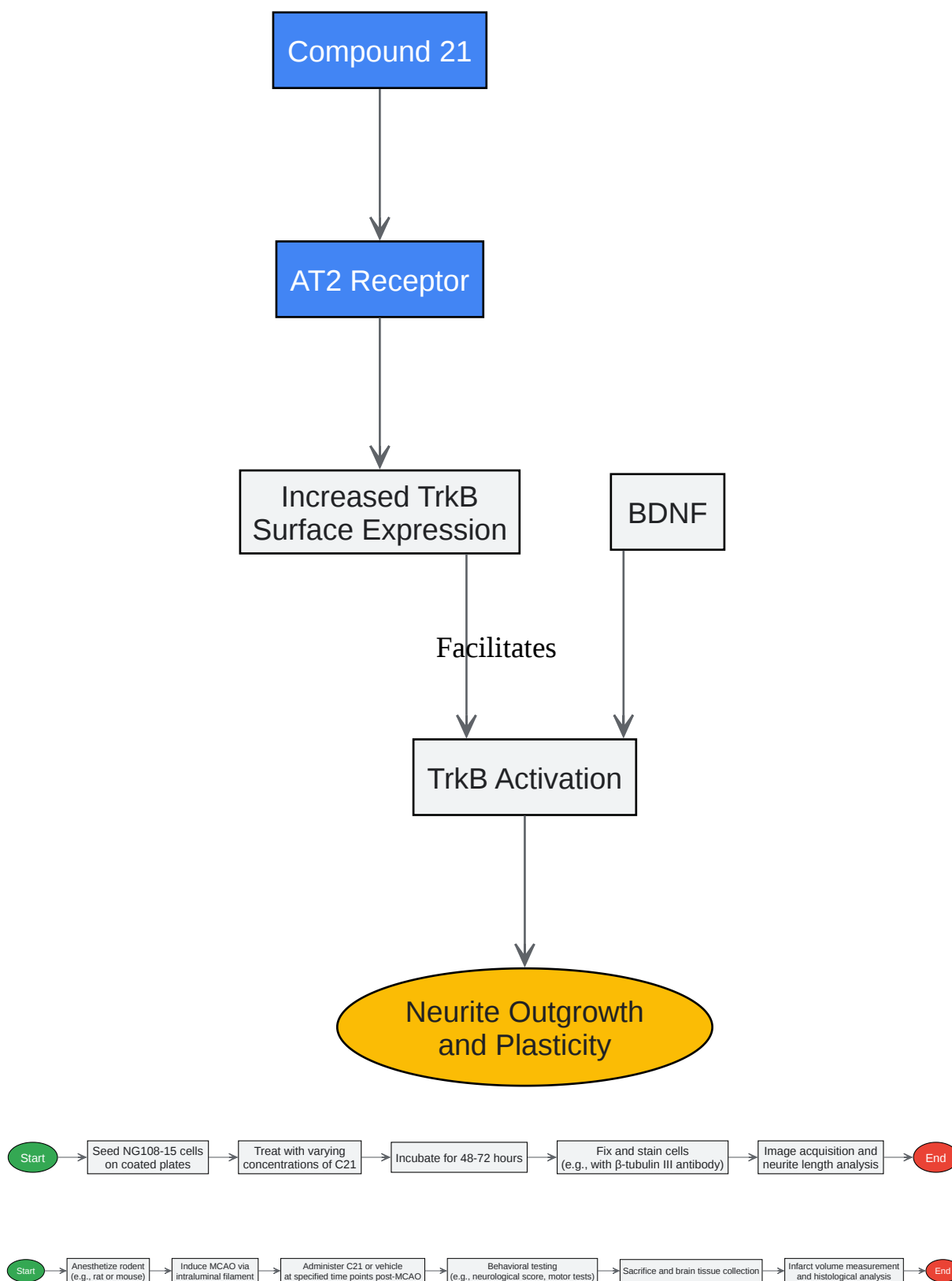


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Compound 21 Anti-Inflammatory Pathway

Neurite Outgrowth and Plasticity

Stimulation of the AT2R by C21 promotes neurite outgrowth, a crucial process in neuronal development and regeneration following injury.[2][3] This is linked to the modulation of downstream pathways involving Brain-Derived Neurotrophic Factor (BDNF).[12]



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